MS/MS fragmentation pattern for 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol
MS/MS fragmentation pattern for 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol
An In-Depth Technical Guide to the MS/MS Fragmentation Pattern of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern for the novel compound 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol. Given the increasing prevalence of fluorinated pyridine scaffolds in pharmaceutical development, a detailed understanding of their behavior under mass spectrometric analysis is critical for structural elucidation, metabolite identification, and impurity profiling. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of analogous structures—including alcohols, fluorinated aromatics, and pyridine derivatives—to construct a theoretical fragmentation framework. We present key predicted fragmentation pathways, a summary of expected product ions, and a robust, step-by-step experimental protocol for acquiring high-quality MS/MS data via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID). This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the characterization of complex heterocyclic compounds.
Introduction: The Analytical Challenge
The compound 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol (Molecular Formula: C₇H₇F₂NO) is a multifaceted structure featuring a 5-fluoropyridine ring attached to a 2-fluoroethanol side chain. This combination of a stable aromatic heterocycle, a reactive alcohol functional group, and two strategically placed fluorine atoms presents a unique and informative fragmentation profile. Tandem mass spectrometry is an indispensable tool for confirming the identity of such molecules. By selecting the protonated molecular ion and subjecting it to controlled fragmentation via Collision-Induced Dissociation (CID), we can generate a unique "fingerprint" of product ions that directly correlates to the molecule's structural components.[1]
The rationale for this in-depth analysis is twofold:
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Structural Verification: To provide a predictive blueprint that allows scientists to rapidly confirm the synthesis of the target molecule by matching experimental data to the theoretical pattern.
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Metabolite and Degradant Identification: To establish a baseline fragmentation pattern that facilitates the identification of metabolic or degradation products, which often involve modifications to the side chain or pyridine ring.
Physicochemical Properties and Molecular Structure
A precise understanding of the molecule's composition is the foundation for interpreting its mass spectrum.
| Property | Value |
| Chemical Name | 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol |
| Molecular Formula | C₇H₇F₂NO |
| Monoisotopic Mass | 159.0496 u |
| Average Molecular Weight | 159.135 g/mol |
| Protonated Ion [M+H]⁺ | 160.0574 u |
| SMILES | O(C(C1=NC=C(C=C1)F)CF) |
Theoretical Fragmentation Analysis
The fragmentation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol in positive ion mode, following soft ionization by Electrospray Ionization (ESI), is predicted to be governed by the interplay of its primary functional groups. Protonation is expected to occur preferentially on the basic pyridine nitrogen or the hydroxyl oxygen, forming the precursor ion [M+H]⁺ at m/z 160.06. The subsequent fragmentation via CID is driven by the stability of the resulting product ions and neutral losses.
Foundational Fragmentation Principles
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Alcohols: Primary and secondary alcohols readily undergo the neutral loss of water (H₂O, 18.01 u) upon CID.[2][3] Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen-bearing carbon, is also a common and structurally informative pathway.[2]
-
Fluorinated Compounds: The presence of fluorine can direct fragmentation through the loss of a fluorine radical (F•) or, more commonly, through the elimination of a neutral hydrogen fluoride (HF, 20.01 u) molecule.[4][5]
-
Pyridine and Benzylic Systems: The pyridine ring itself is relatively stable. Fragmentation is often initiated at the substituent side chain. The position of the substituent at the 2-position, adjacent to the ring nitrogen, can influence fragmentation pathways.[6][7] The structure is analogous to a substituted benzyl alcohol, where cleavage of bonds benzylic to the ring is highly favored due to the formation of resonance-stabilized cations.[8]
Proposed Primary Fragmentation Pathways
From the precursor ion [M+H]⁺ at m/z 160.06 , we predict three dominant initial fragmentation routes.
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Neutral Loss of Water (H₂O): This is a highly probable pathway for alcohols. Protonation of the hydroxyl group followed by its elimination as a water molecule will generate a resonance-stabilized carbocation at m/z 142.05 .
[C₇H₈F₂NO]⁺ → [C₇H₆F₂N]⁺ + H₂O
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Alpha-Cleavage with Loss of Fluoro-methyl Radical (•CH₂F): This benzylic-type cleavage involves the homolytic scission of the C-C bond in the side chain. This pathway is favorable as it results in the formation of a highly stable protonated 5-fluoro-2-pyridinecarboxaldehyde-like ion at m/z 127.05 .
[C₇H₈F₂NO]⁺ → [C₆H₅FNO]⁺ + •CH₂F
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Neutral Loss of Hydrogen Fluoride (HF): Elimination of HF can occur from the fluoroethyl side chain. This would produce a vinyl alcohol-type ion at m/z 140.05 . While possible, this pathway may be less favored than the loss of water.
[C₇H₈F₂NO]⁺ → [C₇H₇FNO]⁺ + HF
Predicted Secondary Fragmentation
The primary fragment ions can undergo further dissociation to provide deeper structural confirmation.
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From m/z 142.05 ([M+H-H₂O]⁺): This ion could subsequently lose a molecule of hydrogen fluoride (HF) to yield a fragment at m/z 122.04 .
-
From m/z 127.05 ([M+H-•CH₂F]⁺): Analogous to the fragmentation of protonated benzaldehyde, this ion is expected to lose carbon monoxide (CO) to produce the protonated 5-fluoropyridine ion at m/z 99.04 . This is a highly diagnostic fragmentation pathway.
Visualization of Fragmentation Cascade
Caption: Predicted CID fragmentation cascade of protonated 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol.
Experimental Protocol for MS/MS Data Acquisition
To experimentally validate the theoretical fragmentation, a standardized LC-MS/MS protocol is essential. The following method provides a robust starting point that can be adapted to various instrument platforms.
General Experimental Workflow
Caption: A typical workflow for the LC-MS/MS analysis of the target compound.
Detailed Step-by-Step Methodology
This protocol is designed for a standard reverse-phase LC system coupled to a quadrupole-time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
1. Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of the reference compound in methanol.[9]
-
Create a working solution of 10 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The use of formic acid is critical for promoting efficient protonation in ESI positive mode.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 column provides excellent retention for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-13 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is chosen as it is a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[10]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.
-
MS1 Scan Range: m/z 50 - 300 (to confirm the presence of the precursor ion at m/z 160.06).
-
MS/MS Acquisition:
-
Precursor Ion: m/z 160.06.
-
Collision Gas: Argon.
-
Collision Energy (CE): It is recommended to use a stepped or ramped collision energy (e.g., 10-40 eV). This approach ensures the generation of both low-energy (e.g., loss of H₂O) and high-energy (e.g., ring fragmentation) product ions in a single acquisition, providing a comprehensive fragmentation spectrum.[1]
-
MS2 Scan Range: m/z 40 - 170.
-
Data Interpretation and Summary
The acquired MS/MS spectrum should be analyzed for the presence of the key diagnostic ions predicted in Section 3.0. High-resolution mass spectrometry is invaluable for confirming the elemental composition of each fragment, thereby increasing confidence in the structural assignment.
Table of Predicted Diagnostic Ions
| Predicted m/z (Monoisotopic) | Proposed Formula | Description / Origin | Diagnostic Value |
| 160.0574 | [C₇H₈F₂NO]⁺ | [M+H]⁺ Precursor Ion | Confirms molecular weight. |
| 142.0468 | [C₇H₆F₂N]⁺ | [M+H - H₂O]⁺ | Indicates presence of a hydroxyl group. |
| 140.0500 | [C₇H₇FNO]⁺ | [M+H - HF]⁺ | Suggests a labile fluorine atom (likely on the side chain). |
| 127.0455 | [C₆H₅FNO]⁺ | [M+H - •CH₂F]⁺ | Key Fragment. Confirms the fluoroethyl side chain and its connection to the pyridine ring. |
| 122.0400 | [C₇H₅FN]⁺ | [M+H - H₂O - HF]⁺ | Secondary fragment supporting initial H₂O loss. |
| 99.0404 | [C₅H₅FN]⁺ | [M+H - •CH₂F - CO]⁺ | Key Fragment. Confirms the 5-fluoropyridine core structure. |
Conclusion
The MS/MS fragmentation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is predicted to be a rich and structurally informative process. The primary fragmentation pathways, dominated by the neutral loss of water (m/z 142.05) and a characteristic alpha-cleavage leading to the loss of a •CH₂F radical (m/z 127.05) , provide direct evidence for the fluoroethanol side chain. The subsequent loss of carbon monoxide from the m/z 127.05 fragment to produce the 5-fluoropyridinium ion (m/z 99.04) serves as a definitive marker for the core heterocyclic structure. By utilizing the experimental protocol outlined in this guide, researchers can effectively generate and interpret MS/MS data to unambiguously identify this compound and its related substances, accelerating research and development in medicinal chemistry.
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